molecular formula C19H15BrN2O2 B297458 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No. B297458
M. Wt: 383.2 g/mol
InChI Key: MAXOTSZPQLFMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it may also act on certain receptors in the brain to regulate neurotransmitter levels and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are still being studied. However, preliminary research suggests that it may have anti-inflammatory, antioxidant, and neuroprotective properties. It may also have the ability to regulate gene expression and modulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. In addition, it may also have applications in drug discovery and development. However, one of the main limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. One area of research could focus on understanding its mechanism of action and potential side effects. Another area of research could investigate its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research could be conducted to explore its applications in drug discovery and development.

Synthesis Methods

The synthesis of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the reaction between 5-bromoindole-3-carbaldehyde and 2-aminoacetophenone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.

Scientific Research Applications

5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-cancer properties and its ability to inhibit the growth of cancer cells. In addition, it has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

5-bromo-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde

InChI

InChI=1S/C19H15BrN2O2/c20-15-5-6-18-16(9-15)14(12-23)10-21(18)11-19(24)22-8-7-13-3-1-2-4-17(13)22/h1-6,9-10,12H,7-8,11H2

InChI Key

MAXOTSZPQLFMLP-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.